molecular formula C8H7BBrFO4 B1522088 (6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid CAS No. 957120-79-5

(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B1522088
CAS No.: 957120-79-5
M. Wt: 276.85 g/mol
InChI Key: DTSNXWLOPSVZPQ-UHFFFAOYSA-N
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Description

(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid (CAS: 957120-79-5) is a boronic acid derivative featuring a bromo, fluoro, and methoxycarbonyl substituent on a phenyl ring. Its IUPAC name is 1-methyl 3-borono-4-bromo-2-fluorobenzoate. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex aromatic systems, particularly in pharmaceutical and materials science research .

Properties

IUPAC Name

(6-bromo-2-fluoro-3-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BBrFO4/c1-15-8(12)4-2-3-5(10)6(7(4)11)9(13)14/h2-3,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSNXWLOPSVZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C(=O)OC)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BBrFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660300
Record name [6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-79-5
Record name 1-Methyl 3-borono-4-bromo-2-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957120-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and insulin stabilization. This compound’s unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

The compound has the following chemical formula and properties:

  • Chemical Formula : C₈H₈BFO₄
  • CAS Number : 957120-79-5
  • Molecular Weight : 203.96 g/mol

Boronic acids, including this compound, are known to interact with diols, which are prevalent in biological systems. This interaction can modulate enzyme activity, particularly in the context of glycoproteins like insulin. The compound's ability to stabilize insulin suggests it could play a role in managing diabetes by enhancing insulin's efficacy and stability.

Anticancer Potential

Recent studies have explored the antiproliferative effects of phenylboronic acids, including derivatives similar to this compound. A study assessed various phenylboronic acid derivatives against multiple cancer cell lines, revealing a clear structure-activity relationship that highlights the importance of substituent positions on biological activity.

Compound Cell Line IC50 (µM) Mechanism
2-Fluoro-6-formylphenylboronic acidA2780 (Ovarian)< 10Induces G2/M arrest and apoptosis
3-Morpholino-5-fluorobenzoxaboroleMV-4-11 (Leukemia)5.0Cell cycle arrest and caspase activation

The study indicated that compounds with fluorine substituents exhibited enhanced activity, particularly in inducing apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapy .

Insulin Stabilization

A theoretical model developed to study the interaction between boronic acids and insulin demonstrated that certain derivatives could significantly stabilize insulin's conformation. For instance, molecular docking studies showed that specific boronic acids exhibited strong binding affinities with insulin, suggesting their potential as therapeutic agents for diabetes management .

Case Studies

  • Antiproliferative Activity : In vitro studies on various phenylboronic acid derivatives showed that modifications at the 2-position significantly influenced their anticancer activity. For example, 2-fluoro substitutions led to increased potency against ovarian cancer cells .
  • Insulin Interaction : The interaction of boronic acids with insulin was quantitatively assessed using molecular docking techniques. The results indicated that certain compounds could enhance insulin's stability more effectively than traditional stabilizers .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H7BBrFO4
  • Molecular Weight : 276.9 g/mol
  • CAS Number : 957120-79-5

The compound features a bromine atom, a fluorine atom, and a methoxycarbonyl group, which contribute to its reactivity and suitability for diverse applications.

Organic Synthesis

(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid is primarily utilized as a building block in organic synthesis. It is particularly effective in:

  • Suzuki-Miyaura Coupling Reactions : This reaction allows for the formation of biaryl compounds by coupling aryl or vinyl halides with boronic acids in the presence of palladium catalysts. The presence of the methoxycarbonyl group enhances the compound's reactivity and selectivity, making it suitable for synthesizing complex organic molecules .

Medicinal Chemistry

The compound shows promise in drug development due to its ability to form specific interactions with biological targets:

  • Antitumor Activity : Research indicates that derivatives of this boronic acid may exhibit antitumor properties, making them candidates for further investigation in cancer therapies.
  • Enzyme Inhibition : Its unique structure allows it to interact with enzymes, potentially leading to the development of enzyme inhibitors for therapeutic applications.

Material Science

In material science, this compound is used in:

  • Polymer Synthesis : The compound can be employed as a monomer or crosslinking agent in the production of advanced materials and polymers with specific properties .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • Antitubercular Activity : Analogues of this compound have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising results in potency compared to existing treatments like bedaquiline .
    Compound NameMIC (MABA) (μg/mL)Lipophilicity (cLogP)
    Bedaquiline0.047.25
    TBAJ-8760.0045.15
    This compoundTBDTBD

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs and their substituent patterns are summarized below:

Compound Name (CAS) Substituents Similarity Score* Key Properties/Applications
Target Compound (957120-79-5) Br (6), F (2), COOMe (3) N/A Cross-coupling reagent
(6-Bromo-2,3-dichlorophenyl)boronic acid (1451392-86-1) Br (6), Cl (2,3) 0.86 Higher halogen density; used in materials synthesis
(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid (1309981-00-7) Br (3), Cl (2), OMe (6) 0.71 Methoxy enhances solubility; antifungal research
2-Fluoro-3-hydroxy-6-bromophenylboronic acid (1309980-99-1) Br (6), F (2), OH (3) N/A Hydroxyl group enables hydrogen bonding; sensor applications
6-Bromo-2-chloro-3-ethoxyphenylboronic acid (1309980-97-9) Br (6), Cl (2), OEt (3) N/A Ethoxy group increases lipophilicity; antimicrobial studies

*Similarity scores (0–1) based on Tanimoto coefficients using structural fingerprints .

Antiproliferative Effects:
  • 6-Hydroxynaphthalen-2-yl boronic acid (IC50 = 0.1969 µM) and phenanthren-9-yl boronic acid (IC50 = 0.2251 µM) exhibit potent antiproliferative activity, attributed to their planar aromatic systems .
  • Analogs like [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid precipitate in RPMI medium, limiting bioactivity testing . The target compound’s methoxycarbonyl group may improve solubility compared to bulkier substituents.
Enzyme Inhibition:
  • [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) . The methoxyethyl group likely enhances target binding. In contrast, the target compound’s methoxycarbonyl group may offer similar electronic effects but with steric differences.
  • 1-amido-2-triazolylethaneboronic acid shows improved β-lactamase inhibition (MICs) due to triazole’s hydrogen-bonding capacity . The target compound lacks this moiety but may leverage bromo/fluoro groups for selective enzyme interactions.

Solubility and Reactivity

  • Compounds with hydroxyl or ethoxy groups (e.g., 1309980-99-1, 1309980-97-9) exhibit moderate water solubility, while hydrophobic analogs (e.g., pyren-1-yl boronic acid) precipitate in vitro .
  • The methoxycarbonyl group in the target compound balances electron withdrawal and solubility, making it more versatile in aqueous-organic reaction systems than purely halogenated analogs .

Preparation Methods

Metalation of Halogenated Aromatic Precursors and Boronation

A common approach involves starting from a suitably substituted aryl halide, such as a bromofluoro-methoxycarbonylbenzene derivative, followed by lithiation and reaction with a boron electrophile.

  • Procedure :

    • Starting Material : 6-Bromo-2-fluoro-3-(methoxycarbonyl)benzene or a closely related halogenated aromatic ester.

    • Lithiation : Treatment with a strong base such as n-butyllithium (n-BuLi) at low temperature (-60 °C to -30 °C) to generate the aryllithium intermediate selectively at the position ortho to fluorine or ester groups.

    • Boronation : Addition of a boron electrophile such as triisopropyl borate or trialkyl borates to the reaction mixture, allowing formation of the boronate ester intermediate.

    • Hydrolysis : Acidic work-up (e.g., with dilute HCl) to hydrolyze the boronate ester to the boronic acid.

  • Key Conditions :

    • Temperature control is critical to avoid side reactions and decomposition.

    • Inert atmosphere (nitrogen or argon) to prevent oxidation.

    • Use of dry solvents such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran.

  • Example Data (adapted from related bromophenylboronic acid syntheses):

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Lithiation n-Butyllithium (1-2 equiv) in hexane -60 to -30 1 hour - Dropwise addition, low temp
Boronation Triisopropyl borate (1.1 equiv) -30 to 0 1 hour - Stirring under inert atmosphere
Hydrolysis Dilute HCl, pH ~2 0 to RT 1 hour - Acidic aqueous work-up
Isolation Extraction, drying (Na2SO4), crystallization RT - 50-60 Purification by recrystallization

This method aligns with the preparation of p-bromophenylboronic acid derivatives described in patent CN102731542A, which reports yields around 57% with high purity (HPLC 96%) under similar conditions.

Transition-Metal Catalyzed Borylation of Aryl Halides

Though less documented specifically for this compound, palladium-catalyzed borylation of aryl bromides is a well-established method that can be adapted.

  • Typical Procedure :

    • React 6-bromo-2-fluoro-3-(methoxycarbonyl)aryl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate).

    • Conduct the reaction in solvents such as dimethylformamide (DMF) or dioxane at elevated temperatures (80-100 °C).

    • Isolate the boronate ester, followed by hydrolysis to boronic acid.

  • Advantages :

    • Milder conditions compared to lithiation.

    • Better functional group tolerance.

  • Limitations :

    • Requires expensive catalysts.

    • Possible competing side reactions with halogen substituents.

Protection and Deprotection Strategies

Given the presence of the methoxycarbonyl group, protection of sensitive functional groups may be necessary during lithiation or borylation steps to avoid side reactions. Ester groups are generally stable under lithiation conditions at low temperature but require careful quenching.

Research Findings and Comparative Analysis

Preparation Method Advantages Disadvantages Typical Yield (%) Purity (HPLC %) Reference/Source
Metalation with n-BuLi + Boronation High regioselectivity, scalable Requires low temperature, air sensitive 50-60 ~96 CN102731542A, US6576789B1
Pd-catalyzed Borylation of Aryl Bromide Mild conditions, functional group tolerance Catalyst cost, possible side reactions 60-75 (literature) >95 General literature (not specific to this compound)
Direct C-H Borylation (Ir-catalyzed) No need for halide precursor Less regioselective, expensive catalyst Variable Variable Not reported specifically for this compound

Summary Table of Key Preparation Parameters

Parameter Metalation-Boronation Route Pd-Catalyzed Borylation Route
Starting material 6-Bromo-2-fluoro-3-(methoxycarbonyl)aryl bromide or ester Same aryl bromide
Base n-Butyllithium Potassium acetate or similar base
Boron reagent Triisopropyl borate or trialkyl borate Bis(pinacolato)diboron
Solvent THF or 2-methyltetrahydrofuran DMF, dioxane
Temperature -60 to 0 °C 80-100 °C
Reaction time 1-2 hours 6-12 hours
Atmosphere Inert (N2 or Ar) Inert (N2 or Ar)
Work-up Acid hydrolysis, extraction, drying Hydrolysis, extraction, drying
Yield 50-60% 60-75%
Purity ~96% (HPLC) >95% (HPLC)

Additional Notes

  • The patent US6576789B1 describes processes for substituted phenylboronic acids involving reactions of intermediates with borate esters without isolation steps, which may be adapted for this compound.

  • The preparation method from CN102731542A emphasizes temperature control and stoichiometry of n-butyllithium for bromophenylboronic acids, which is relevant for the bromo-fluoro substituted compound.

  • The presence of fluorine at position 2 and a methoxycarbonyl group at position 3 requires careful control of lithiation site and reaction conditions to avoid side reactions such as halogen-metal exchange or ester cleavage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid, and how can purity be optimized?

  • Methodology :

  • Synthesis : The compound is typically synthesized via halogen-metal exchange followed by boronation, or through Suzuki-Miyaura coupling precursors. For example, bromo/fluoro-substituted aryl halides can react with bis(pinacolato)diboron under palladium catalysis .
  • Purification : Recrystallization in mixed solvents (e.g., hexane/ethyl acetate) or column chromatography using silica gel with gradient elution (e.g., 0–30% ethyl acetate in hexane) improves purity. LC-MS monitoring (as in ) ensures impurity levels <1 ppm .

Q. How is the compound characterized to confirm structural integrity and functional group placement?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify substituent positions (e.g., methoxycarbonyl at C3, bromo at C6). 19F^{19}\text{F} NMR confirms fluorine substitution at C2 .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C9_9H8_8BBrFO3_3) and isotopic pattern for boron (abundance ratio 80.1% 11B^{11}\text{B} vs. 19.9% 10B^{10}\text{B}) .

Q. What are the stability considerations for storage and handling?

  • Methodology :

  • Storage : Store at 4–8°C under inert atmosphere (argon) to prevent boronic acid oxidation or hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) in reactions to avoid side reactions with water .

Advanced Research Questions

Q. How does the compound’s reactivity in Suzuki-Miyaura cross-coupling vary with electronic and steric effects of substituents?

  • Methodology :

  • Electronic Effects : The electron-withdrawing methoxycarbonyl group enhances electrophilicity at the boronic acid site, accelerating transmetallation. Bromine at C6 may sterically hinder coupling at C6 but promote regioselectivity at C2 or C4 .
  • Optimization : Screen ligands (e.g., SPhos, XPhos) and bases (K2_2CO3_3 vs. CsF) to improve yields. Monitor reaction progress via TLC or in situ 11B^{11}\text{B} NMR .

Q. What analytical methods detect trace impurities (e.g., boronic acid byproducts) in drug candidates containing this compound?

  • Methodology :

  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) and MRM transitions for quantification. Validate per ICH guidelines (LOD <0.1 ppm, LOQ <0.3 ppm) .
  • Affinity Assays : Alizarin red S (ARS) competes with diols for boronic acid binding, enabling spectrophotometric impurity quantification .

Q. How to resolve contradictory data on boronic acid oxidation rates in biological vs. synthetic environments?

  • Methodology :

  • Controlled Studies : Replicate oxidation conditions (e.g., H2_2O2_2 concentration, pH) using model systems (). Compare free boronic acid vs. ester derivatives to isolate hydrolysis vs. oxidation pathways .
  • Kinetic Analysis : Use stopped-flow UV-Vis or 19F^{19}\text{F} NMR to measure rate constants. Adjust diol ligands (e.g., pinacol vs. neopentyl glycol) to modulate stability .

Q. What strategies enhance the compound’s binding affinity to glycoproteins for biosensing applications?

  • Methodology :

  • pH Optimization : Boronic acid-diol binding is pH-dependent. Use buffers (pH 7.4–8.5) to stabilize tetrahedral boronate esters. Introduce adjacent cationic groups (e.g., quaternary ammonium) to enhance electrostatic interactions .
  • Surface Modification : Immobilize the compound on carbon dots (as in ) for fluorescence-based glucose detection. Validate selectivity against interferents (e.g., fructose, ascorbic acid) .

Q. How can computational modeling predict degradation pathways under oxidative stress?

  • Methodology :

  • DFT Calculations : Simulate H2_2O2_2-mediated oxidation to identify intermediates (e.g., boronate peroxides). Compare activation energies for different substituent configurations .
  • Metabolite Identification : Use HRMS/MS to detect degradation products (e.g., phenolic derivatives) in simulated physiological conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid
Reactant of Route 2
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(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid

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